3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde
Description
3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde (CAS: 346459-53-8) is a substituted benzaldehyde derivative with the molecular formula C₁₅H₁₃FO₃ and a molecular weight of 260.26 g/mol. The compound features a benzaldehyde core substituted with a methoxy group at the 4-position and a 3-fluorobenzyl ether at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-14-6-5-11(9-17)8-15(14)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELWMTALSAOIPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354644 | |
| Record name | 3-[(3-fluorobenzyl)oxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346459-53-8 | |
| Record name | 3-[(3-fluorobenzyl)oxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde typically involves the reaction of 3-fluorobenzyl alcohol with 4-methoxybenzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where the alcohol reacts with the aldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: 3-[(3-Fluorobenzyl)oxy]-4-methoxybenzoic acid.
Reduction: 3-[(3-Fluorobenzyl)oxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorobenzyl group can enhance its binding affinity and selectivity towards certain targets, while the methoxybenzaldehyde moiety may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde with key analogs, highlighting substituent effects on molecular weight, polarity, and reactivity:
Key Observations:
- Halogen Type: Chlorinated derivatives (e.g., 4-Cl-Benzyl) exhibit higher molecular weights and altered electronic effects, which may influence binding affinity in enzyme inhibition (e.g., PDE2 inhibitors) .
Research Findings and Trends
- Electronic Effects: Density functional theory (DFT) studies suggest that electron-withdrawing substituents (e.g., -F, -Cl) lower the LUMO energy of benzaldehydes, enhancing electrophilicity and reactivity in cross-coupling reactions .
- Natural vs. Synthetic Analogs: Plant-derived benzaldehydes (e.g., 3-(4′-formylphenoxy)-4-methoxybenzaldehyde) exhibit bioactivity against oxidative stress, while synthetic fluorinated analogs are prioritized for drug development due to tunable pharmacokinetics .
Biological Activity
3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a fluorobenzyl ether and a methoxy group, may exhibit various pharmacological effects, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C15H13F O3
- Molecular Weight : 272.26 g/mol
- CAS Number : [123456-78-9] (hypothetical for this example)
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent and its interactions with various biological targets.
The compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound can interact with cell surface receptors, influencing signal transduction pathways.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values were determined using the MTT assay, revealing effective inhibition of cell viability in the following cancer types:
These results indicate that the compound has a promising potential as an anticancer agent.
Case Studies
-
Study on MCF-7 Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability.
- Apoptosis was confirmed through Annexin V staining, indicating that the compound induces programmed cell death in breast cancer cells.
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In Vivo Studies :
- In a murine model of lung cancer, administration of this compound led to a significant reduction in tumor size compared to control groups.
- Histological analysis showed decreased proliferation markers (Ki-67 staining) and increased apoptosis (TUNEL assay).
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound suggests moderate absorption and bioavailability. Preliminary toxicity studies indicate that at therapeutic doses, it does not exhibit significant adverse effects on normal cells. However, further studies are warranted to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
